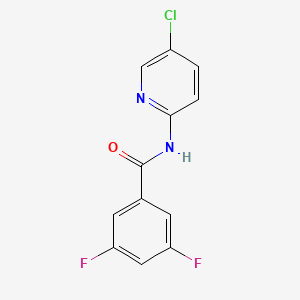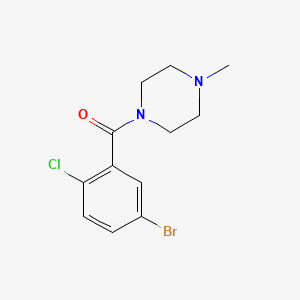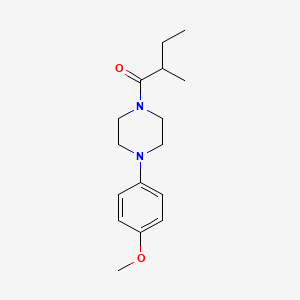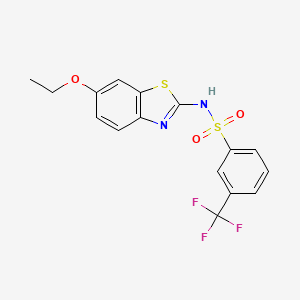
EC 1.14.13.39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitric-oxide synthase is typically prepared through recombinant DNA technology, where the gene encoding the enzyme is inserted into a suitable expression system, such as Escherichia coli. The enzyme is then purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of nitric-oxide synthase involves large-scale fermentation processes using genetically engineered microorganisms. The enzyme is harvested and purified through a series of chromatographic steps to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions
Nitric-oxide synthase primarily catalyzes the oxidation of L-arginine to produce nitric oxide and L-citrulline. This reaction involves the transfer of electrons from NADPH through flavin adenine dinucleotide and flavin mononucleotide to the heme group, which then facilitates the incorporation of oxygen into L-arginine .
Common Reagents and Conditions
The enzyme requires several cofactors for its activity, including flavin adenine dinucleotide, flavin mononucleotide, heme (iron protoporphyrin IX), and tetrahydrobiopterin. Calcium ions and calmodulin are also essential for the enzyme’s activation .
Major Products
The primary products of the reaction catalyzed by nitric-oxide synthase are nitric oxide and L-citrulline .
Aplicaciones Científicas De Investigación
Nitric-oxide synthase has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of redox reactions and electron transfer processes.
Biology: The enzyme is crucial for understanding cellular signaling pathways and the role of nitric oxide in various physiological processes.
Medicine: Nitric-oxide synthase is studied for its involvement in cardiovascular diseases, neurodegenerative disorders, and immune responses. It is also a target for drug development aimed at modulating nitric oxide levels in the body.
Industry: The enzyme is used in the production of nitric oxide-releasing compounds for various applications, including pharmaceuticals and agriculture
Mecanismo De Acción
Nitric-oxide synthase exerts its effects by catalyzing the conversion of L-arginine to nitric oxide and L-citrulline. The enzyme consists of linked oxygenase and reductase domains. Upon calcium-induced calmodulin binding, the reductase and oxygenase domains form a complex, allowing electrons to flow from NADPH via flavin adenine dinucleotide and flavin mononucleotide to the active center. This electron transfer facilitates the incorporation of oxygen into L-arginine, producing nitric oxide .
Comparación Con Compuestos Similares
Nitric-oxide synthase is unique in its ability to produce nitric oxide from L-arginine. Similar enzymes include:
Nitric-oxide synthase (flavodoxin): This enzyme also produces nitric oxide but utilizes flavodoxin instead of flavin adenine dinucleotide and flavin mononucleotide for electron transfer.
Cytochrome P450 enzymes: These enzymes catalyze various oxidation reactions but do not produce nitric oxide.
Nitric-oxide synthase stands out due to its specific role in nitric oxide production and its involvement in a wide range of physiological processes.
Propiedades
Número CAS |
125978-95-2 |
|---|---|
Fórmula molecular |
C10H8ClNO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B1180023.png)
